N-(tert-butyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13-7-10-20(11-8-13)25(23,24)14-6-5-9-19(16(14)22)12-15(21)18-17(2,3)4/h5-6,9,13H,7-8,10-12H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRNTQXEALURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound with promising biological activity, particularly in the fields of neuroprotection and cancer treatment. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Tert-butyl group : Enhances lipophilicity and bioavailability.
- Piperidine moiety : Contributes to its interaction with biological targets.
- Pyridine derivative : Imparts specific pharmacological properties.
This compound exhibits its biological effects through several mechanisms:
-
Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in neurodegenerative diseases, such as:
- Acetylcholinesterase : Involved in the breakdown of acetylcholine, which is critical for memory and cognitive functions.
- β-secretase : Plays a role in the formation of amyloid plaques associated with Alzheimer's disease.
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative stress and inflammation, potentially reducing the progression of neurodegenerative diseases. It modulates cytokine production, which is crucial in inflammatory responses.
- Anti-cancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, inhibiting their proliferation and survival.
Biological Activity Data
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Contains a sulfonamide group; complex structure | Inhibits acetylcholinesterase and β-secretase; neuroprotective |
| Tert-butyl-(4-hydroxy-3-(3-(2-methylpiperidin-1-yl)propyl)carbamoyl)phenyl) carbamate | Similar piperidine ring; neuroprotective | Inhibits β-secretase (IC50 = 15.4 nM) |
| Ethyl 6-oxo-5-[2-(methylamino)-1,3-thiazol-4-yl]-1H-pyridine | Similar pyridine core; anticancer properties | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that the compound significantly improved cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. The addition of the compound resulted in a reduction of TNF-alpha levels and free radicals, suggesting its protective role against neuroinflammation .
- In Vivo Efficacy : In animal models, while the compound showed promise in reducing Aβ levels, its bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic effects compared to established treatments like galantamine .
- Multi-target Approach : Given the multifactorial nature of Alzheimer's disease pathology, researchers advocate for compounds like this compound that can target multiple pathways simultaneously to enhance therapeutic outcomes .
Scientific Research Applications
Neuroprotective Properties
Research indicates that this compound exhibits significant neuroprotective effects. It has been shown to inhibit key enzymes associated with neurodegenerative diseases, such as:
- Acetylcholinesterase : Inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions.
- β-secretase : This enzyme is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.
The compound may also modulate inflammatory responses in neuronal cells by reducing oxidative stress and cytokine production, which are critical factors in neurodegeneration .
Anticancer Activity
N-(tert-butyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has demonstrated potential anticancer properties through various mechanisms:
- Induction of Apoptosis : Similar compounds have been noted for their ability to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, thereby inhibiting tumor growth.
In vitro studies suggest that it can effectively reduce the viability of certain cancer cell lines .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Tert-butyl-(4-hydroxy-3-(3-(2-methylpiperidin-1-yl)propyl)carbamoyl)phenyl) carbamate | Contains a piperidine ring; exhibits neuroprotective effects | Inhibits β-secretase and acetylcholinesterase |
| Ethyl 6-oxo-5-[2-(methylamino)-1,3-thiazol-4-yl]-1H-pyridine | Similar pyridine core; potential anticancer properties | Induces apoptosis in cancer cells |
| 2-methyl-N-(4-methylpiperidin-1-yloxy)benzamide | Piperidine derivative; shows analgesic effects | Targets pain pathways in animal models |
This comparative analysis highlights the unique aspects of this compound, particularly its specific sulfonamide functionality and enhanced biological activity profile .
Neuroprotection Studies
A study conducted on animal models demonstrated that this compound significantly improved cognitive function following induced neurodegeneration. The results indicated a marked reduction in oxidative stress markers and inflammatory cytokines in treated subjects compared to controls .
Cancer Research
In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively. Specifically, it was noted to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against specific types of cancer .
Comparison with Similar Compounds
Core Heterocycle Differences
- Target Compound vs. 874587-83-4: The 2-oxopyridinone core (target) is replaced with a benzisothiazolone in 874587-83-3. Benzisothiazolone derivatives are known for anti-inflammatory and antimicrobial activities, whereas 2-oxopyridinones are often associated with kinase inhibition (e.g., p38 MAP kinase in ) .
- Target Compound vs. The trifluoromethyl group increases lipophilicity, which may improve blood-brain barrier penetration .
Substituent Effects
- Sulfonyl Group Variations : The target compound’s 4-methylpiperidinyl sulfonyl group is retained in 874587-83-4 and 878060-00-4. This moiety likely contributes to solubility and target engagement, as sulfonamides are common in enzyme inhibitors .
- Acetamide Modifications : The tert-butyl group in the target compound contrasts with the trifluoromethylphenyl (878060-00-5) and L-alaninate ester () substituents. Tert-butyl groups enhance metabolic stability by shielding against oxidative degradation, while esters (e.g., in ) may act as prodrugs .
Therapeutic Potential
- Compound: Explicitly targets p38 MAP kinase for autoimmune and inflammatory diseases, suggesting that the 2-oxopyridinone scaffold is critical for this activity. The tert-butyl and alaninate groups may modulate bioavailability and target specificity .
- and Compounds: Lack explicit therapeutic data but share structural motifs with proteolysis-targeting chimeras (PROTACs) or kinase inhibitors, as seen in ’s quinoline-based analogs .
Q & A
Q. What are the common synthetic routes for preparing N-(tert-butyl) acetamide derivatives, and how are they optimized for yield and purity?
Synthesis of N-(tert-butyl) acetamide derivatives typically employs multicomponent reactions (MCRs) or stepwise functionalization. For example, Ugi adduct-based protocols (e.g., reacting tert-butylamine with carbonyl compounds and isocyanides) yield structurally diverse acetamides . Optimization involves adjusting reaction stoichiometry, solvent polarity (e.g., THF or DCM), and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity, as validated by HPLC .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) confirm substituent integration and stereochemistry (e.g., tert-butyl singlet at δ 1.34 ppm) .
- HRMS : Validates molecular weight (e.g., observed m/z 459.1470 vs. calculated 459.1480 for C₂₄H₂₇Cl₂N₃O₂) .
- X-ray Crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° in sulfonamide analogs) and intermolecular interactions (C–H∙∙∙O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers address low reaction yields (e.g., 49%) during the synthesis of tertiary acetamide derivatives?
Low yields often stem from steric hindrance from the tert-butyl group or competing side reactions (e.g., sulfonamide hydrolysis). Mitigation strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Protecting Groups : Temporarily shielding reactive sites (e.g., tert-butyloxycarbonyl, Boc) prevents undesired byproducts .
Q. How should researchers resolve contradictions between computational (DFT) and experimental (X-ray) structural data for sulfonylpyridinone analogs?
Discrepancies in bond lengths or torsion angles (e.g., sulfonyl group planarity) arise from solvation effects or crystal packing forces. A hybrid approach is recommended:
Q. What mechanistic insights guide the design of catalytic systems for functionalizing the pyridinone core?
The pyridinone moiety undergoes electrophilic substitution at the 3-position due to electron-withdrawing sulfonyl groups. Key mechanisms include:
- Palladium-Catalyzed Reductive Cyclization : Formic acid derivatives act as CO surrogates, enabling C–N bond formation in nitroarene precursors .
- Acid-Base Mediated Tautomerism : Keto-enol tautomerism (pH 7–9) stabilizes reactive intermediates for regioselective alkylation .
Q. How can biological activity studies be designed to evaluate this compound’s enzyme inhibition potential?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, lipoxygenase) .
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinity (ΔG) to active sites.
- In Vitro Assays : Fluorometric or colorimetric kits (e.g., LOX inhibition at IC₅₀ ≤10 µM) validate computational predictions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for N-(tert-butyl) Acetamide Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Prevents thermal degradation | |
| Solvent Polarity | THF (ε = 7.5) | Balances solubility/reactivity | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Enhances C–N coupling |
Q. Table 2. Comparative Analysis of Characterization Techniques
| Technique | Resolution | Limitations | Use Case Example |
|---|---|---|---|
| H NMR | 0.01 ppm | Overlapping signals | Tert-butyl group confirmation |
| X-ray Crystallography | 0.01 Å | Requires single crystals | Sulfonyl torsion angle analysis |
| HRMS | <5 ppm error | Limited to volatile compounds | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
